molecular formula C4H7ClN2O3 B098717 Ethyl 3-(chloroformyl)carbazate CAS No. 15429-42-2

Ethyl 3-(chloroformyl)carbazate

Cat. No. B098717
CAS RN: 15429-42-2
M. Wt: 166.56 g/mol
InChI Key: OUYPEOIQRFGKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04366320

Procedure details

A one-liter flask is fitted with a gas-dispersion tube, a 500 ml dropping funnel, a stirrer and a condenser fitted with a drying tube. The gas-dispersion tube is connected to a laboratory tank of phosgene on a pan balance. Dry ether, 200 ml, is placed in the flask. The flask is cooled with an ice bath. Phosgene, 115 g (1.2 M) is run into the ether. Ethylcarbazate, 24 g (0.24 M), is added to 500 ml of ether and placed in the dropping funnel. The solution of ethylcarbazate is added slowly and when addition is complete, the reaction is allowed to stir overnight. The solution is filtered and the solvent and excess phosgene removed with a vacuum pump fitted with a dry-ice trap. The trapped phosgene is destroyed by addition to a mixture of NaHCO3 solution and ice. The product is a white powder which is redissolved in ether and filtered. The ether is evaporated resulting in a crystalline white solid weighing 38 g, mp 77°-80°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([Cl:4])(Cl)=[O:2].[CH2:5]([O:7][C:8](=[O:11])[NH:9][NH2:10])[CH3:6]>CCOCC>[C:8]([NH:9][NH:10][C:1]([Cl:4])=[O:2])([O:7][CH2:5][CH3:6])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(NN)=O
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(NN)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A one-liter flask is fitted with a gas-dispersion tube
CUSTOM
Type
CUSTOM
Details
fitted with a drying tube
TEMPERATURE
Type
TEMPERATURE
Details
The flask is cooled with an ice bath
ADDITION
Type
ADDITION
Details
when addition
FILTRATION
Type
FILTRATION
Details
The solution is filtered
CUSTOM
Type
CUSTOM
Details
the solvent and excess phosgene removed with a vacuum pump
CUSTOM
Type
CUSTOM
Details
fitted with a dry-ice trap
CUSTOM
Type
CUSTOM
Details
The trapped phosgene is destroyed by addition to a mixture of NaHCO3 solution and ice
DISSOLUTION
Type
DISSOLUTION
Details
is redissolved in ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The ether is evaporated
CUSTOM
Type
CUSTOM
Details
resulting in a crystalline white solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(=O)(OCC)NNC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.